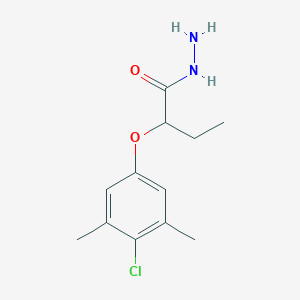![molecular formula C25H26N2O2S B4264233 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine](/img/structure/B4264233.png)
1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine
Descripción general
Descripción
1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine, also known as BPP, is a chemical compound that has been of great interest to the scientific community due to its potential use in various research applications. BPP is a piperazine derivative that has been synthesized in recent years, and its unique chemical structure has made it a promising candidate for research in various fields.
Mecanismo De Acción
The mechanism of action of 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine is not fully understood, but studies have shown that it works by inducing apoptosis in cancer cells. 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has been shown to activate the caspase cascade, which is a series of enzymatic reactions that ultimately lead to cell death. Additionally, 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has been shown to inhibit the Akt/mTOR signaling pathway, which is a pathway that is commonly altered in cancer cells.
Biochemical and Physiological Effects
1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has been shown to have several biochemical and physiological effects. Studies have shown that 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the Akt/mTOR signaling pathway. Additionally, 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has been shown to inhibit the growth of cancer cells, making it a promising candidate for use in cancer research. However, there are also some limitations to using 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research applications. Additionally, 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has not yet been extensively studied in vivo, which limits its potential use in preclinical studies.
Direcciones Futuras
There are several future directions that could be pursued in the study of 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine. One potential direction is to further investigate its mechanism of action in order to better understand how it induces apoptosis in cancer cells. Additionally, further studies could be conducted to evaluate the potential use of 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine in combination with other anti-cancer agents. Finally, more research could be done to evaluate the potential use of 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine in the treatment of other diseases, such as oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has been studied extensively for its potential use in various research applications. One of the most promising areas of research is its use as a potential anti-cancer agent. Studies have shown that 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has the ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c28-25(20-30-24-9-5-2-6-10-24)27-17-15-26(16-18-27)22-11-13-23(14-12-22)29-19-21-7-3-1-4-8-21/h1-14H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNCWFYNIFQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}-2-(phenylsulfanyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4264170.png)
![2-(3,4-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B4264181.png)
![2-(3,4-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4264185.png)
![4-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264189.png)
![5-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4264201.png)


![4-butoxy-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4264218.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4264230.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4264239.png)
![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264243.png)
![5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264250.png)